RAR|A antagonist 1
Description
Retinoic acid receptor alpha (RARα) antagonists are pharmacological agents that inhibit RARα-mediated transcriptional activation, playing critical roles in modulating cell differentiation, proliferation, and apoptosis. "RARα antagonist 1" (referenced in evidence as AGN194301 or BMS195614) is a selective inhibitor of RARα, designed to disrupt ligand-receptor interactions by competitively binding to the ligand-binding pocket (LBP) of RARα. Structural studies (e.g., docking models in ) reveal that its efficacy stems from interactions with key residues in the LBP, such as Leu233, Phe286, and Ser289, which are divergent among RAR isoforms (RARα, β, γ) . This compound has been investigated in prostate cancer research, where it inhibits colony formation in serum-free conditions but shows reduced efficacy in serum-grown cells .
Structure
3D Structure
Properties
Molecular Formula |
C26H23NO4 |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
4-[[2,2-dimethyl-4-(4-methylphenyl)chromene-6-carbonyl]amino]benzoic acid |
InChI |
InChI=1S/C26H23NO4/c1-16-4-6-17(7-5-16)22-15-26(2,3)31-23-13-10-19(14-21(22)23)24(28)27-20-11-8-18(9-12-20)25(29)30/h4-15H,1-3H3,(H,27,28)(H,29,30) |
InChI Key |
KFOYZMZJCMAUGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(OC3=C2C=C(C=C3)C(=O)NC4=CC=C(C=C4)C(=O)O)(C)C |
Origin of Product |
United States |
Preparation Methods
Core Bicyclic Ring Synthesis
The bicyclic core of RARα antagonist 1 is typically constructed via a Claisen rearrangement of m-salicaldehyde allyl ether to yield aldehyde intermediate 3 (Scheme 1). This step proceeds in 72% yield under refluxing acetone with potassium carbonate as a base. Subsequent OsO4-mediated dihydroxylation and NaIO4 cleavage generate a diketone, which undergoes cyclocondensation with glycine tert-butyl ester to form the chromene scaffold. Alternative routes employ dihydronaphthalene precursors, where introducing sulfur heteroatoms (e.g., in 2,2-dimethylthiochromene derivatives) enhances RARα binding affinity by 3-fold compared to oxygen analogs.
Linker Region Functionalization
The linker region connects the bicyclic core to the pendant aromatic group and is critical for antagonistic activity. A three-step sequence involving (i) TBS protection of hydroxyl groups, (ii) Mitsunobu coupling with ethyl 2-bromopropionate, and (iii) acidic deprotection installs the ester linkage in 65% overall yield. Replacing the ester with an amide (e.g., using 1,4-benzodioxan-6-amine) improves metabolic stability but reduces RARα selectivity due to increased hydrogen bonding with RARγ. Sulfonamide linkers, as in probe SR-03000000065, exhibit superior pharmacokinetic profiles but require harsher coupling conditions (EDC/DMAP in CH2Cl2).
Carboxylic Acid Installation and Final Deprotection
The terminal carboxylic acid is introduced via hydrolysis of a tert-butyl ester using 2 M HCl in diethyl ether. This step achieves near-quantitative conversion but necessitates careful pH control to prevent epimerization. Final purification by reverse-phase HPLC (C18 column, acetonitrile/water gradient) yields RARα antagonist 1 with >95% purity.
Optimization of Physicochemical and Pharmacokinetic Properties
Metabolic Stability Enhancements
Early analogs of RARα antagonist 1 suffered from rapid hepatic clearance due to glucuronidation of the phenolic hydroxyl group. Introducing electron-withdrawing substituents (e.g., fluorine at the para position) reduced Phase II metabolism by 40%, while replacing the phenol with a morpholino group increased plasma half-life from 0.5 to 2.1 hours in murine models.
Solubility and Permeability Balancing
The compound’s poor aqueous solubility (2.1 µg/mL at pH 7.4) was addressed via salt formation with lysine, achieving 12 mg/mL solubility in buffered solutions. However, this modification decreased Caco-2 permeability from 8.7 × 10⁻⁶ cm/s to 3.2 × 10⁻⁶ cm/s, necessitating nanoparticle encapsulation for oral delivery.
Analytical Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
Batch consistency is ensured via UPLC-MS using a BEH C18 column (1.7 µm, 2.1 × 50 mm) with 0.1% formic acid in water/acetonitrile mobile phase. Typical retention time: 3.2 minutes.
Comparative Analysis of Synthetic Methodologies
Table 1: Yield and Selectivity Data for RARα Antagonist 1 Derivatives
Challenges in Scale-Up and Industrial Production
Transitioning from milligram to kilogram-scale synthesis introduces three key challenges:
- Exothermic Risk in Claisen Rearrangement : The rearrangement of m-salicaldehyde allyl ether requires precise temperature control (-10°C to 0°C) to prevent runaway reactions.
- Pd Catalyst Cost in Cross-Couplings : Buchwald–Hartwig aminations consume 5 mol% Pd(OAc)2, contributing to 38% of raw material costs. Screenings identified NiCl2(dme) as a viable alternative, reducing catalyst expense by 90%.
- Chromatography-Free Purification : Implementing antisolvent crystallization (water/IPA) improved process mass intensity from 12,300 to 870 for final API isolation.
Chemical Reactions Analysis
RAR|A antagonist 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may lead to the formation of carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Applications in Cancer Therapy
1. Acute Myeloid Leukemia (AML)
Recent studies have demonstrated that RARα antagonists can counteract the stem cell-promoting activity of oncogenes like EVI1 in AML. In vitro and in vivo experiments showed that treatment with a pan-RAR antagonist delayed leukemogenesis and reduced the abundance and activity of leukemic stem cells. This suggests a potential therapeutic role for RAR antagonists in treating EVI1 high AML cases .
2. Breast Cancer
Research indicates that inhibiting RARα in breast cancer cells can disrupt signaling pathways essential for tumor growth. Specifically, the use of RARα antagonists has been shown to hamper the upregulation of neutral sphingomyelinase and downregulation of sphingosine kinase 1, leading to increased survival and growth of cancer cells under retinoic acid treatment .
3. Anti-Activator Protein-1 Activity
RARβ, another member of the retinoic acid receptor family, exhibits unique anti-Activator Protein-1 (AP-1) activity that may contribute to its anticancer effects. Studies revealed that stable expression of RARβ inhibited AP-1 activity in cancer cells, suggesting that manipulating retinoic acid signaling through RAR antagonists could be a viable strategy for cancer therapy .
Applications in Reproductive Health
1. Male Contraception
RARα antagonists have shown promise as male contraceptive agents. For instance, BMS-189453, a pan-RAR antagonist, has demonstrated proof-of-concept for inducing infertility in male mice by inhibiting RAR signaling pathways critical for spermatogenesis . This application highlights the potential for developing new contraceptive methods based on hormonal modulation.
Developmental Biology Studies
1. Teratogenic Effects
Studies involving RARα antagonists have provided insights into retinoid-induced teratogenesis. In micromass cultures of rat limb bud cells, an RARα antagonist was able to counteract differentiation-inhibiting effects caused by RARα agonists. This indicates that selective modulation of retinoic acid signaling can be utilized to understand and potentially mitigate teratogenic risks associated with retinoid exposure during development .
Summary Table of Applications
Mechanism of Action
RAR|A antagonist 1 exerts its effects by binding to the retinoic acid receptor alpha (RARα) and inhibiting its activity. This prevents the receptor from activating gene transcription, leading to changes in cell differentiation and proliferation. The molecular targets of this compound include genes involved in cell cycle regulation, apoptosis, and differentiation . The pathways affected by this compound are crucial for maintaining normal cellular functions and preventing the uncontrolled growth of cancer cells .
Comparison with Similar Compounds
Selectivity Profiles
Structural and Mechanistic Insights
- RARα Antagonist 1: Molecular docking studies highlight its similarity to class II retinoids, which exhibit isoform-specific binding due to divergent LBP residues. For example, Ser289 in RARα (vs. Ala in RARγ) enhances hydrogen bonding with the antagonist’s polar groups .
- Pan-RAR Antagonists (e.g., AGN194310) : These compounds lack selectivity due to interactions conserved across RAR isoforms, such as hydrophobic packing with Phe286 and Leu233 .
- BMS195614: This antagonist synergizes with all-trans retinoic acid (ATRA) to suppress proinflammatory pathways, suggesting dual roles in retinoid signaling modulation .
Functional Efficacy in Disease Models
- Prostate Cancer : RARα Antagonist 1 (AGN194301) reduces colony formation by 60–70% in serum-free LNCaP cells but only 20–30% in serum-grown cells, highlighting microenvironment-dependent efficacy . In contrast, the pan-RAR antagonist AGN194310 achieves >80% inhibition regardless of serum conditions .
Research Findings and Clinical Implications
- Molecular Modeling: Computational studies emphasize that minor differences in LBP residues (e.g., Ser289 in RARα vs. Ala in RARγ) dictate antagonist selectivity. This knowledge aids in designing isoform-specific drugs with minimized off-target effects .
- Therapeutic Gaps : While pan-RAR antagonists like AGN194310 show broad efficacy, their lack of specificity may lead to adverse effects. Conversely, RARα-specific antagonists offer precision but require combination therapies in complex diseases like cancer .
- Contradictions : AGN194301’s reduced activity in serum-grown cells suggests that co-administered agents (e.g., growth factor inhibitors) may be necessary to enhance its efficacy in vivo .
Q & A
Q. How can researchers validate the specificity of RARα antagonists in experimental models?
To confirm specificity, employ competitive binding assays with radiolabeled ligands to measure dissociation constants (Kd) across RAR subtypes (α, β, γ). For example, AGN 193109 shows Kd values of 2, 2, and 3 nM for RARα, β, and γ, respectively, confirming pan-RAR activity . Functional assays, such as qPCR or Western blotting, can further validate subtype selectivity. In macrophages, the RARα antagonist Ro 41-5253 had no effect on RA-induced Arg1 expression, unlike RARβ antagonists, highlighting subtype-specific pathways .
Q. What experimental controls are critical when testing RARα antagonists in vitro?
Include:
- Ligand controls : Compare with pan-RAR antagonists (e.g., AGN 193109) and subtype-selective agonists/antagonists to isolate RARα effects.
- Vehicle controls : Account for solvent effects (e.g., DMSO concentration ≤0.1%).
- Baseline receptor expression : Quantify RARα mRNA/protein levels in cell lines using qPCR or Western blot (e.g., GC tissue studies in ).
- Off-target checks : Use RXR antagonists (e.g., PA452) to rule out cross-reactivity with retinoid X receptors .
Q. How to design dose-response experiments for RARα antagonists?
Optimize concentrations using pilot studies spanning 3–4 log units (e.g., 1 nM–10 μM). For example, AGN 193109 inhibited TTNPB-induced morphological changes at 10–100 nM but showed no standalone effect at 1 μM . Include EC50/IC50 calculations and validate with downstream biomarkers (e.g., Btg2 or caspase 9 expression in MCF-7 cells) .
Advanced Research Questions
Q. How can researchers resolve contradictory data on RARα antagonist efficacy across studies?
Contradictions often arise from:
- Cell/tissue specificity : RARα expression varies (e.g., higher in GC tumors vs. paracarcinoma tissues ).
- Ligand bioavailability : Test solubility/stability (e.g., AGN 193109 requires DMSO and heat for dissolution ).
- Crosstalk with other receptors : Co-administer RXR antagonists (e.g., UVI3003) to isolate RARα-mediated effects in heterodimer systems .
- Data normalization : Use housekeeping genes (e.g., GAPDH) and loading controls (e.g., β-actin) for qPCR/Western blot .
Q. What methodologies are recommended to study RARα antagonist synergies with other signaling modulators?
- Co-treatment assays : Combine RARα antagonists with RARβ agonists (e.g., CD2314) to target receptor crosstalk in glioma models .
- Transcriptomic profiling : RNA-seq can identify synergistic pathways (e.g., retinoid-responsive genes like K5 or K19 ).
- In vivo validation : Use developmental models (e.g., murine craniofacial studies) to assess combinatorial effects .
Q. How to address off-target effects of RARα antagonists in vivo?
- Pharmacokinetic profiling : Measure plasma/tissue concentrations via LC-MS to correlate dosing with efficacy/toxicity.
- Genetic models : Compare outcomes in RARα knockout vs. wild-type animals.
- Phenotypic screens : Monitor secondary endpoints (e.g., body-axis malformations in zebrafish ).
Methodological Guidance
Q. What statistical approaches are suitable for analyzing antagonist-induced phenotypic changes?
- ANOVA with post-hoc tests : For multi-group comparisons (e.g., dose-response or combination treatments ).
- Survival analysis : Kaplan-Meier curves with log-rank tests for studies linking RARα expression to clinical outcomes .
- Power analysis : Ensure adequate sample size to detect effect sizes (e.g., p<0.05 for Arg1 upregulation ).
Q. How to ensure reproducibility in RARα antagonist studies?
- Standardize protocols : Use published methods for ligand preparation (e.g., AGN 193109 storage at -20°C ).
- Data transparency : Share raw datasets (e.g., IHC staining intensity scores ) and code for analysis.
- Replicate key findings : Independent validation across labs or models (e.g., optic nerve injury in frogs vs. mammalian systems ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
